Indophagolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indophagolin is a potent, indoline-containing compound known for its ability to inhibit autophagy. It has been identified as a significant antagonist of purinergic receptors, particularly P2X4, P2X1, and P2X3 . The compound has shown promise in various scientific research applications due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Indophagolin involves several key steps:

Cyclopropanecarbonyl Chloride Reaction: The initial step involves the reaction of cyclopropanecarbonyl chloride with a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in dichloromethane at room temperature for about 2 hours.

N-Bromosuccinimide Reaction: The next step includes the reaction with N-bromosuccinimide in dichloromethane at room temperature for 2 hours.

Chlorosulfonic Acid Reaction: This step involves the reaction with chlorosulfonic acid at 70°C for 5 hours.

Aromatic Amine Reaction: The final step involves the reaction with an aromatic amine in pyridine at 70°C for 16 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indophagolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Derivate führt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Indolinteils

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen von this compound ergeben, während die Reduktion verschiedene reduzierte Derivate erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um Autophagie- und purinerge Rezeptor-Signalwege zu untersuchen

Biologie: this compound wird in zellulären Studien verwendet, um seine Auswirkungen auf Autophagie und Rezeptorantagonismus zu untersuchen

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen Autophagie eine entscheidende Rolle spielt

Industrie: Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene industrielle Forschungsanwendungen

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Antagonisierung purinerger Rezeptoren aus, insbesondere P2X4, P2X1 und P2X3 . Es hemmt die Autophagie, indem es die mit diesen Rezeptoren verbundenen Signalwege stört. Die molekularen Ziele der Verbindung umfassen die purinergen Rezeptoren und verschiedene Proteine, die am Autophagieprozess beteiligt sind .

Ähnliche Verbindungen:

BX430: Ein weiterer potenter Antagonist des P2X4-Rezeptors.

PSB-12054: Eine Verbindung mit ähnlichen Bindungseigenschaften wie this compound.

Einzigartigkeit: this compound zeichnet sich durch seine Indolin enthaltende Struktur und seine potenten hemmenden Wirkungen auf die Autophagie aus. Seine Fähigkeit, mehrere purinerge Rezeptoren mit hoher Spezifität anzusprechen, macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung .

Die vielfältigen Anwendungen und einzigartigen Eigenschaften von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen. Seine Fähigkeit, Autophagie zu hemmen und purinerge Rezeptoren zu antagonisieren, eröffnet zahlreiche Möglichkeiten für Forschung und potenzielle therapeutische Anwendungen.

Wissenschaftliche Forschungsanwendungen

Indophagolin is an indoline-based compound identified as an autophagy inhibitor through phenotypic screening . Research has shown that it targets purinergic receptors and has potential applications in scientific research .

Target Identification

This compound has been used in thermal proteome profiling to identify its cellular targets . Thermal proteome profiling is a method used to identify the targets of bioactive small molecules, particularly membrane-bound receptors .

Thermal Proteome Profiling (TPP) TPP is a chemoproteomic approach that assesses changes in protein thermal stability upon ligand binding . This method can be used for target deconvolution, where small molecules are used to capture interacting proteins for proteomic analysis .

Case Study: Purinergic Receptor P2X4 this compound was found to target the purinergic receptor P2X4, a membrane-bound receptor, using thermal proteome profiling . Further investigations suggested that this compound could target other purinergic receptors as well .

Autophagy Inhibition

This compound was initially identified as an autophagy inhibitor .

Mechanism of Action this compound represents an indoline-based class of autophagy inhibitors . Its identification can provide insights into the mechanisms of autophagy and potential therapeutic interventions .

Potential Medicinal Applications

Wirkmechanismus

Indophagolin exerts its effects primarily by antagonizing purinergic receptors, particularly P2X4, P2X1, and P2X3 . It inhibits autophagy by interfering with the signaling pathways associated with these receptors. The compound’s molecular targets include the purinergic receptors and various proteins involved in the autophagy process .

Vergleich Mit ähnlichen Verbindungen

BX430: Another potent antagonist of the P2X4 receptor.

PSB-12054: A compound with similar binding properties to Indophagolin.

Uniqueness: this compound stands out due to its indoline-containing structure and its potent inhibitory effects on autophagy. Its ability to target multiple purinergic receptors with high specificity makes it a unique and valuable compound for research .

This compound’s diverse applications and unique properties make it a compound of significant interest in various scientific fields. Its ability to inhibit autophagy and antagonize purinergic receptors opens up numerous possibilities for research and potential therapeutic applications.

Biologische Aktivität

Indophagolin is a novel compound recognized for its significant biological activity, particularly as an autophagy inhibitor. This article delves into its mechanisms, target interactions, and implications for therapeutic applications, supported by relevant data and case studies.

This compound belongs to an indoline-based class of compounds that inhibit autophagy. It has been identified through thermal proteome profiling as a potent antagonist of purinergic receptors, specifically targeting the P2X4 receptor. This receptor is crucial in various cellular signaling pathways, including those related to inflammation and cellular stress responses.

Key Findings

- Autophagy Inhibition : this compound exhibits an IC50 value of 140 nM, indicating its potency in inhibiting autophagy processes in cellular models .

- Purinergic Receptor Targeting : The compound interacts broadly with purinergic receptors, suggesting a multifaceted role in modulating cellular signaling pathways .

Data Table: Biological Activity Parameters of this compound

| Parameter | Value |

|---|---|

| IC50 (Autophagy Inhibition) | 140 nM |

| Primary Target | P2X4 Purinergic Receptor |

| Class of Compound | Indoline-Based |

| Cellular Effects | Inhibition of Autophagy; Modulation of Inflammatory Responses |

Study 1: Thermal Proteome Profiling

A study conducted by researchers utilized thermal proteome profiling to identify the interaction of this compound with the P2X4 receptor. The findings revealed that this compound not only inhibits autophagy but also alters the thermal stability of various proteins involved in inflammatory responses, indicating its potential as a therapeutic agent in conditions characterized by excessive autophagy or inflammation .

Study 2: Broader Purinergic Interactions

Further investigations into this compound's interaction with other purinergic receptors demonstrated its promiscuity across the P2X receptor family. This suggests that this compound may have broader implications for treating diseases related to purinergic signaling dysregulation, such as chronic inflammatory diseases and neurodegenerative disorders .

Implications for Therapeutic Applications

Given its dual role as an autophagy inhibitor and a modulator of purinergic signaling, this compound holds promise for therapeutic applications in various medical fields:

- Cancer Therapy : By inhibiting autophagy, this compound may enhance the efficacy of chemotherapeutic agents.

- Neurodegenerative Diseases : Its ability to modulate inflammatory responses could provide a novel approach to treating conditions like Alzheimer's disease.

- Chronic Inflammatory Conditions : Targeting purinergic receptors may offer new avenues for managing diseases such as rheumatoid arthritis.

Eigenschaften

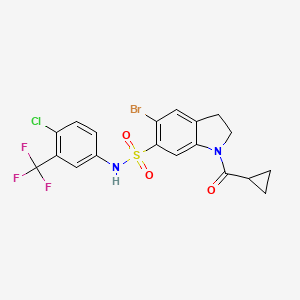

IUPAC Name |

5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClF3N2O3S/c20-14-7-11-5-6-26(18(27)10-1-2-10)16(11)9-17(14)30(28,29)25-12-3-4-15(21)13(8-12)19(22,23)24/h3-4,7-10,25H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXJZCDFFBDSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=CC(=C(C=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.